molecular formula C20H24N4O2 B2928604 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide CAS No. 946217-34-1

2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide

Cat. No.: B2928604
CAS No.: 946217-34-1
M. Wt: 352.438
InChI Key: LHHLRVBBWBMFLV-UHFFFAOYSA-N
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Description

2-Ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with an ethyl group at position 2. Its structure features a central imidazo[1,2-b]pyridazine ring system substituted with a methoxy group at position 6, which is linked to a 2-methylphenyl group via a carbon-carbon bond. The ethyl and methyl substituents may influence lipophilicity and metabolic stability, while the methoxy group could modulate electronic effects or hydrogen-bonding capacity.

Properties

IUPAC Name

2-ethyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-5-14(6-2)20(25)22-16-11-15(8-7-13(16)3)17-12-24-18(21-17)9-10-19(23-24)26-4/h7-12,14H,5-6H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHLRVBBWBMFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst.

    Substitution Reactions: The attachment of the 2-methylphenyl group is typically done via a substitution reaction, where the imidazo[1,2-b]pyridazine core reacts with a halogenated aromatic compound.

    Amidation: The final step involves the formation of the butanamide group through an amidation reaction, where the intermediate product reacts with butanoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine core, potentially converting it to a more saturated ring system.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) for nucleophilic substitutions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound may serve as a lead compound for drug development. Its imidazo[1,2-b]pyridazine core is known for its potential biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers can explore its interactions with various biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide involves its interaction with specific molecular targets in biological systems. The imidazo[1,2-b]pyridazine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Scaffold Amide Type Key Substituents Molecular Weight
Target Compound Imidazo[1,2-b]pyridazine Butanamide 6-methoxy, 2-ethyl, 2-methylphenyl Not explicitly reported
Béfétupitant () Pyridine Propanamide 3,5-bis(trifluoromethyl)phenyl, morpholin-4-yl Not explicitly reported
3,5-Dimethoxy-...benzamide () Imidazo[1,2-b]pyridazine Benzamide 3,5-dimethoxybenzoyl 418.4 g/mol
(R)- and (S)-stereoisomers () Tetrahydropyrimidin-1(2H)-yl Butanamide Diphenylhexan, hydroxy, phenoxyacetamido Not explicitly reported

Key Observations :

Amide Chain Flexibility: The target’s butanamide chain (4-carbon) offers greater conformational flexibility compared to béfétupitant’s propanamide (3-carbon) . This may enhance binding to flexible protein pockets but reduce metabolic stability due to increased lipophilicity.

Substituent Effects :

  • The 6-methoxy group on the imidazopyridazine ring in the target compound contrasts with the 3,5-dimethoxybenzoyl group in ’s benzamide analog. The latter’s electron-donating methoxy groups may enhance solubility but reduce membrane permeability compared to the target’s ethyl substituent .
  • Béfétupitant’s trifluoromethyl groups () confer high electronegativity and metabolic resistance, whereas the target’s methyl and ethyl groups prioritize moderate lipophilicity .

Inferred Pharmacological Implications

  • Target vs. Béfétupitant : The absence of trifluoromethyl groups in the target may reduce metabolic stability but improve synthetic accessibility. The butanamide chain could enhance tissue penetration compared to béfétupitant’s rigid pyridine-morpholine system .
  • Target vs. 3,5-Dimethoxybenzamide () : The benzamide’s planar structure () may favor interactions with flat binding sites (e.g., kinase ATP pockets), while the target’s flexible alkyl chain might suit allosteric sites .
  • Target vs. Stereoisomers () : The lack of hydroxy and chiral centers in the target simplifies synthesis but may limit enantiomer-specific binding efficacy observed in ’s compounds .

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